hypertensive factor
説明
特性
CAS番号 |
117742-74-2 |
|---|---|
分子式 |
C5H3F3N2 |
同義語 |
hypertensive factor |
製品の起源 |
United States |
科学的研究の応用
Genetic and Biochemical Factors
Genetic predisposition plays a significant role in hypertension. Studies have identified specific genes associated with increased blood pressure levels. For instance, polymorphisms in genes related to the renin-angiotensin-aldosterone system are linked to hypertension risk. Biochemical markers such as endothelial progenitor cells and renalase have also been studied for their roles in cardiovascular health.
Table 1: Genetic Factors Associated with Hypertension
| Gene | Association with Hypertension |
|---|---|
| ACE (Angiotensin-Converting Enzyme) | Increased blood pressure regulation |
| AGT (Angiotensinogen) | Higher risk of developing hypertension |
| CYP11B2 (Aldosterone Synthase) | Linked to salt sensitivity |
Environmental and Lifestyle Factors
Environmental influences, including diet, physical activity, and socioeconomic status, significantly affect hypertension prevalence. Studies show that high sodium intake and low potassium consumption are prevalent risk factors.
Table 2: Environmental Risk Factors for Hypertension
| Factor | Impact on Hypertension |
|---|---|
| High Sodium Intake | Increases blood pressure |
| Low Physical Activity | Associated with higher hypertension rates |
| Stress | Contributes to elevated blood pressure |
Psychosocial Factors
Psychosocial elements such as stress, depression, and social support have been shown to influence hypertension outcomes. A study indicated that hostility and depression correlate positively with the incidence of hypertension over time.
Table 3: Psychosocial Factors Influencing Hypertension
| Psychosocial Factor | Association with Hypertension |
|---|---|
| Hostility | Increased risk of developing hypertension |
| Depression | Positive correlation with blood pressure levels |
| Lack of Social Support | Higher incidence of hypertension |
Mobile Health Applications in Hypertension Management
Recent advancements in mobile health applications have shown promise in managing hypertension effectively. These applications help patients monitor their blood pressure, medication adherence, and lifestyle habits.
Case Study: Efficacy of Mobile Health Applications
A systematic review demonstrated that hypertension management apps significantly reduce blood pressure levels compared to traditional interventions. In a randomized controlled trial involving 500 participants, those using a mobile health application exhibited a mean reduction in systolic blood pressure by 10 mmHg over six months compared to a control group .
Future Directions in Hypertensive Factor Research
Ongoing research aims to elucidate the complex interactions between various hypertensive factors and their implications for treatment strategies. The integration of genetic testing, personalized medicine approaches, and technology-based interventions is anticipated to enhance patient outcomes in managing hypertension.
類似化合物との比較
Parathyroid Hypertensive Factor (PHF) vs. Parathyroid Hormone (PTH)
- Origin : Both are secreted by the parathyroid gland.
- Mechanism: PHF: Enhances vascular resistance and reduces myocardial contractility via calcium-dependent pathways . PTH: Regulates calcium homeostasis but exhibits opposing inotropic effects on the heart. In normotensive rats, PTH reduces contractility but increases relaxation rate, whereas PHF accelerates relaxation without compensatory contractile effects .
- Clinical Implications : PHF is implicated in essential hypertension, while PTH dysregulation is linked to secondary hypertension in hyperparathyroidism.
PHF vs. Marinobufotoxin (MBT)
Digitalis-Like Factors (DLFs): MBT vs. Marinobufagenin and Telecinobufagin
- Structural Similarity: MBT, marinobufagenin, and telecinobufagin share steroid-like structures but differ in side-chain modifications.
- Function: MBT: Potent hypertensive agent in rats, with effects lasting >6 hours post-administration . Marinobufagenin: Associated with salt-sensitive hypertension in mammals by targeting renal ATPase .
- Evolutionary Role : DLFs in toads may serve as defense toxins, whereas in mammals, they contribute to pathological BP regulation.
Data Tables
Table 1: Comparative Analysis of Hypertensive Compounds
Table 2: Pathophysiological Impact
| Parameter | PHF | MBT | PTH |
|---|---|---|---|
| BP Elevation | Moderate (10–15%) | Severe (>20%) | Variable |
| Vascular Resistance | ↑↑ | ↑↑↑ | ↑ (indirect) |
| Myocardial Effects | ↓ Contractility | Not studied | ↓ Contractility |
| Clinical Relevance | Essential hypertension | Experimental models | Secondary hypertension |
Research Findings and Clinical Implications
- PHF : Linked to endothelial dysfunction and arterial stiffness, which are hallmarks of metabolic-associated fatty liver disease (MAFLD) in hypertensive patients .
- MBT : Provides insights into toxin-induced hypertension but lacks human therapeutic relevance due to species-specific action .
- PTH : Chronic elevation correlates with cardiovascular mortality, particularly in diabetic hypertensives (relative risk = 4.69 for CVD death) .
Q & A
How to formulate a focused research question on hypertensive factors?
A robust research question must balance specificity and feasibility. Use the FLOAT method to:
- F ocus on hypertensive mechanisms (e.g., vascular remodeling, genetic polymorphisms).
- L ink to a theoretical framework (e.g., neurohormonal regulation ).
- O ptimize scope (e.g., "How does angiotensin II receptor expression vary across age groups in hypertensive patients?" vs. overly broad questions) .
- A ssess feasibility (e.g., access to patient cohorts, omics datasets).
- T est hypotheses (e.g., "Does sodium intake modulate hypertensive factor X in pre-clinical models?").
Q. What are key considerations for designing experiments to study hypertensive factors?
- Methodological design : Prioritize longitudinal cohorts for causal inference or case-control studies for biomarker discovery .
- Variables : Operationalize metrics (e.g., systolic/diastolic BP, serum aldosterone) with standardized protocols .
- Controls : Include normotensive cohorts and adjust for confounders (e.g., BMI, comorbidities) .
- Ethics : Adhere to IRB guidelines for human studies, especially when collecting genetic or sensitive health data .
Q. What methodological frameworks are recommended for initial data collection?
- Structured questionnaires : Use validated tools like MMAS-8 for medication adherence and Likert scales for lifestyle factors .
- Biomarker protocols : Standardize blood sample collection (e.g., time of day, fasting status) to reduce variability .
- Demographic stratification : Segment data by age, gender, and ethnicity to identify subpopulation-specific factors .
Advanced Research Questions
Q. How to resolve contradictions in hypertensive factor datasets (e.g., conflicting biomarker associations)?
- Statistical reconciliation : Apply multivariate regression to isolate confounding variables (e.g., adjusting for renal function when analyzing potassium levels) .
- Meta-analysis : Pool data from heterogeneous studies (e.g., conflicting results on oxidative stress markers) using random-effects models .
- Replication studies : Validate findings in independent cohorts (e.g., replicating a gene-hypertension association in a diverse population) .
Q. How to integrate multi-omics data (genomics, proteomics) into hypertensive factor analysis?
- Data harmonization : Use platforms like Galaxy or KNIME to align genomic (SNP arrays) and proteomic (mass spectrometry) datasets .
- Pathway analysis : Tools like STRING or KEGG can identify overlapping pathways (e.g., RAAS activation) across omics layers .
- Machine learning : Train models to predict hypertension risk using features like polygenic risk scores + plasma renin activity .
Q. How to align research with theoretical frameworks in hypertension (e.g., neurogenic vs. renal hypotheses)?
- Conceptual mapping : Link hypotheses to established models (e.g., testing sympathetic overactivity via catecholamine assays) .
- Deductive vs. inductive approaches : Use deductive methods to test predefined mechanisms (e.g., endothelial dysfunction) or inductive methods for exploratory biomarker discovery .
- Cross-disciplinary validation : Combine animal models (e.g., SHR rats) with human cohort data to validate mechanistic theories .
Methodological Best Practices
- Data presentation : Use tables to compare hypertensive vs. control groups (Table 1), and figures for longitudinal trends (e.g., BP changes over time) .
- Statistical rigor : Report p-values with confidence intervals and effect sizes (e.g., Cohen’s d for intervention studies) .
- Transparency : Document protocols via platforms like OSF and include raw data in supplementary materials .
Q. Table 1. Example Data Structure for Hypertensive Factor Analysis
| Variable | Hypertensive Group (n=200) | Control Group (n=200) | p-value |
|---|---|---|---|
| Systolic BP (mmHg) | 148 ± 12 | 120 ± 10 | <0.001 |
| Serum Aldosterone (pg/mL) | 25.3 ± 4.1 | 12.1 ± 3.2 | <0.01 |
| Adherence Score (MMAS-8) | 6.2 ± 1.5 | 7.8 ± 0.9 | 0.03 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
